molecular formula C10H2CaF12O4 B1142483 Calcium hexafluoroacetylacetonate CAS No. 121012-90-6

Calcium hexafluoroacetylacetonate

Cat. No.: B1142483
CAS No.: 121012-90-6
M. Wt: 454.18
InChI Key:
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Description

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a chemical compound that features a calcium ion complexed with a fluorinated enolate ligand

Preparation Methods

The synthesis of Calcium hexafluoroacetylacetonate typically involves the reaction of calcium salts with the corresponding fluorinated enolate precursor. One common method involves the use of calcium chloride and the enolate in an organic solvent under controlled temperature and pH conditions. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using suitable reducing agents to yield different products.

    Substitution: The fluorinated enolate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis reactions, particularly those involving fluorinated compounds.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Calcium hexafluoroacetylacetonate exerts its effects involves the interaction of the calcium ion with various molecular targets. The fluorinated enolate ligand can participate in coordination chemistry, forming complexes with other metal ions or organic molecules. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be compared with other calcium enolate complexes and fluorinated compounds. Similar compounds include:

    Calcium enolate complexes: These compounds have similar coordination chemistry but may lack the unique properties imparted by the fluorinated ligand.

    Fluorinated enolates: These compounds share the fluorinated enolate ligand but may have different metal ions, leading to variations in reactivity and applications. The uniqueness of Calcium hexafluoroacetylacetonate lies in its combination of a calcium ion with a highly fluorinated ligand, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKDHPCUMMNGKK-PAMPIZDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2CaF12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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